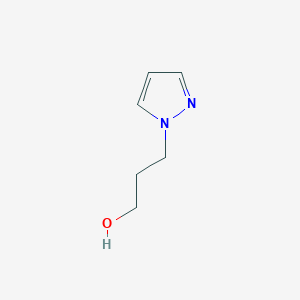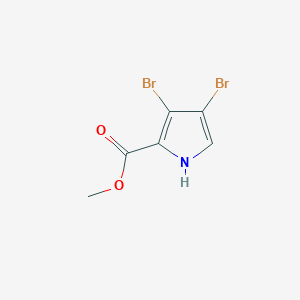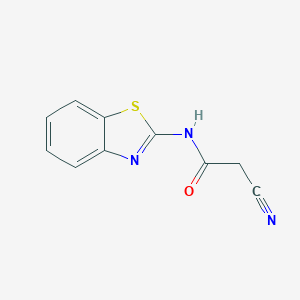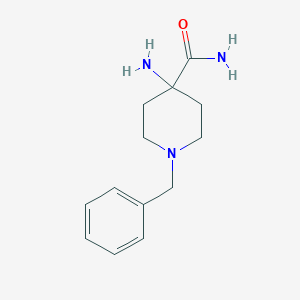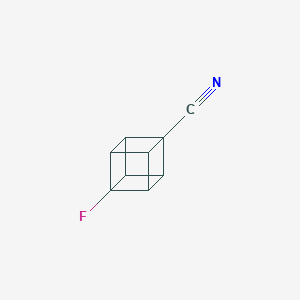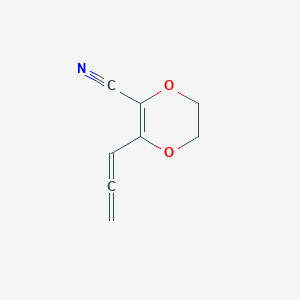
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a chemical compound used in scientific research studies. It is also known as DPC and is a heterocyclic compound with a dioxin core structure. DPC is a colorless liquid with a boiling point of 150°C and a melting point of -28°C.
作用機序
DPC works by inhibiting the activity of certain enzymes involved in cell division and growth. It also induces apoptosis, or programmed cell death, in cancer cells. DPC has been found to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.
生化学的および生理学的効果
DPC has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and proliferation. DPC has also been found to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
DPC has several advantages for use in lab experiments. It is relatively easy to synthesize and has been found to be effective against a variety of cancer cell lines. However, DPC has some limitations as well. It is toxic and must be handled with care. It also has a short half-life, which can make it difficult to study its effects over a longer period of time.
将来の方向性
There are several future directions for the use of DPC in scientific research. One area of interest is the development of new drugs based on the structure of DPC. Researchers are also exploring the use of DPC in combination with other drugs to enhance its anticancer properties. Additionally, there is interest in studying the effects of DPC on other diseases, such as Alzheimer's and Parkinson's. Finally, researchers are working to develop new synthesis methods for DPC that are more efficient and environmentally friendly.
In conclusion, 1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) is a valuable compound in scientific research, particularly in the field of cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations make it a promising area of study for future research.
合成法
DPC can be synthesized through a multi-step process involving the reaction of 1,4-dioxin-2-carboxylic acid with propargyl alcohol. The reaction is catalyzed by a base such as potassium carbonate, and the resulting product is then nitrated to form DPC.
科学的研究の応用
DPC has been used in various scientific research studies. It has been found to have anticancer properties and is being studied for its potential use in cancer treatment. DPC has also been used in the synthesis of other compounds and in the development of new drugs.
特性
CAS番号 |
175288-90-1 |
|---|---|
製品名 |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)-(9CI) |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
InChI |
InChI=1S/C8H7NO2/c1-2-3-7-8(6-9)11-5-4-10-7/h3H,1,4-5H2 |
InChIキー |
PDXXNXFOZCQWIW-UHFFFAOYSA-N |
SMILES |
C=C=CC1=C(OCCO1)C#N |
正規SMILES |
C=C=CC1=C(OCCO1)C#N |
同義語 |
1,4-Dioxin-2-carbonitrile, 5,6-dihydro-3-(1,2-propadienyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



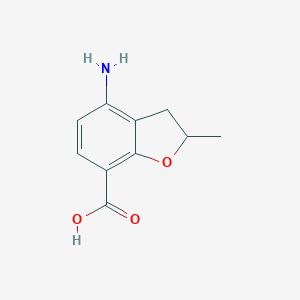
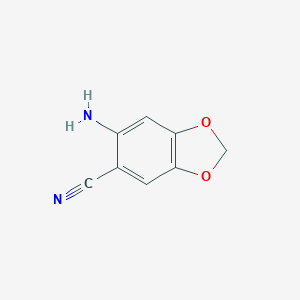
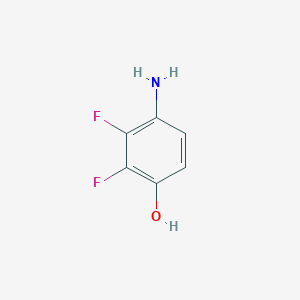
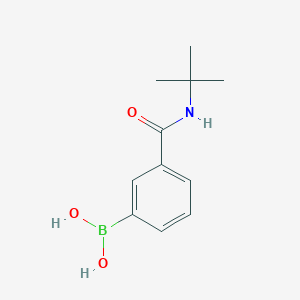
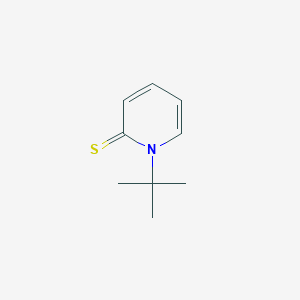
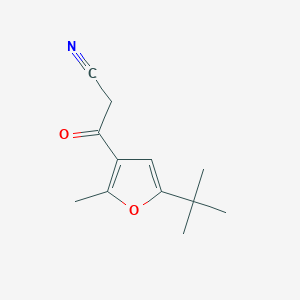
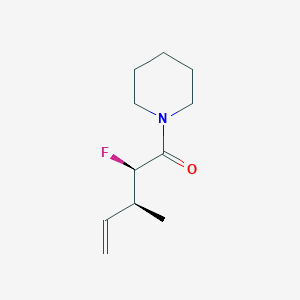
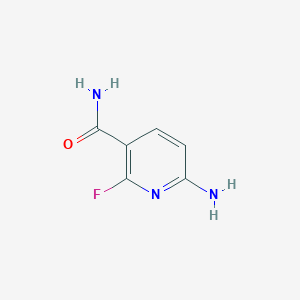
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
